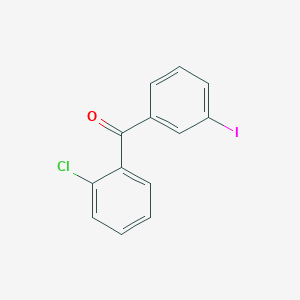

2-Chloro-3'-iodobenzophenone

描述

Significance of Benzophenone (B1666685) Derivatives in Synthetic Chemistry

Benzophenone derivatives are highly valued as intermediates in organic synthesis. Their inherent stability and reactivity make them suitable for constructing more complex molecules. The basic structure, consisting of two phenyl rings attached to a carbonyl group, allows for a variety of substitutions on the aromatic rings, leading to a diverse array of chemical properties and biological functions. researchgate.net This adaptability has led to their use in the synthesis of pharmaceuticals, agrochemicals, and materials for various technological applications. researchgate.net For instance, they are utilized as photoinitiators in polymer chemistry and as key building blocks in the creation of novel drugs. researchgate.net

Role of Halogenation in Modulating Molecular Properties for Research

Halogenation, the process of introducing halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a powerful tool for modifying the properties of organic compounds. taiyo-fc.co.jp Halogens are known to alter a molecule's electronic properties, lipophilicity, and steric profile, which in turn can significantly impact its biological activity and pharmacokinetic properties. researchgate.net

The introduction of halogens can lead to either an increase or a decrease in the efficacy of a compound, depending on how the changes in physicochemical properties affect its interaction with biological targets. researchgate.net For example, the electron-withdrawing nature of halogens can alter the reactivity of a molecule and its ability to form intermolecular interactions, such as halogen bonding. taiyo-fc.co.jpnih.gov This modification is a key strategy in drug design and the development of new materials. researchgate.net In agrochemical research, halogenation has been a pivotal concept in creating modern pesticides with optimal efficacy and environmental safety. researchgate.net

Contextualization of 2-Chloro-3'-iodobenzophenone within Contemporary Organic Chemistry

This compound is a specific halogenated benzophenone derivative that embodies the principles of molecular design through halogenation. It features a chlorine atom on one phenyl ring and an iodine atom on the other. This particular arrangement of halogens makes it a valuable intermediate in a variety of chemical reactions.

The presence of two different halogens offers opportunities for selective chemical transformations, such as cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules. The iodine atom, in particular, is a versatile functional group that can be readily substituted or used in the formation of new carbon-carbon bonds.

Given the established importance of both the benzophenone core and the strategic use of halogenation, this compound stands as a significant compound in contemporary organic chemistry, with potential applications in the synthesis of novel materials and pharmaceutically active compounds.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 890098-15-4 |

| Molecular Formula | C13H8ClIO |

| Molecular Weight | 342.57 g/mol |

| Hazard | Irritant |

This data is compiled from available chemical supplier information. matrixscientific.com

Synthesis of Halogenated Benzophenones

The synthesis of halogenated benzophenones often involves Friedel-Crafts acylation. For example, the synthesis of 4-Chloro-4'-iodobenzophenone is achieved by the acylation of chlorobenzene (B131634) with 4-iodobenzoyl chloride in the presence of aluminum chloride. umich.edu A similar approach can be envisioned for the synthesis of this compound, likely starting from o-chlorobenzoyl chloride and iodobenzene. One patented method describes the preparation of 2-Chloro-4'-iodobenzophenone through a Friedel-Crafts acylation reaction. patsnap.com The synthesis of other halogenated benzophenones, such as (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone, also utilizes a Friedel-Crafts reaction between 5-Iodo-2-chlorobenzoic acid (after conversion to the acid chloride) and fluorobenzene. chemicalbook.com

Applications in Research

Halogenated benzophenones are investigated for a variety of applications. For instance, certain halogenated benzophenone derivatives isolated from a marine-derived fungus have been shown to inhibit the proliferation of pancreatic cancer cells. acs.org The presence of halogens is often crucial for the observed biological activity. nih.gov Specifically, compounds with chloro and fluoro groups have demonstrated significant antiproliferative and cytotoxic properties. nih.gov

The different reactivity of the carbon-halogen bonds (C-I vs. C-Cl) in molecules like this compound allows for selective reactions. The carbon-iodine bond is generally more reactive in cross-coupling reactions, enabling the introduction of various substituents at the 3'-position while leaving the 2-chloro group intact for subsequent transformations. This differential reactivity is a key advantage in multi-step organic synthesis.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2-chlorophenyl)-(3-iodophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClIO/c14-12-7-2-1-6-11(12)13(16)9-4-3-5-10(15)8-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXKNAKJVJIRYRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70600258 | |

| Record name | (2-Chlorophenyl)(3-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-15-4 | |

| Record name | (2-Chlorophenyl)(3-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of 2 Chloro 3 Iodobenzophenone

Reactivity of the Carbonyl Moiety in 2-Chloro-3'-iodobenzophenone

The benzophenone (B1666685) core contains a carbonyl group (C=O) which, due to the difference in electronegativity between carbon and oxygen, is polarized. This polarization renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of ketones. A nucleophile attacks the electrophilic carbonyl carbon, leading to the cleavage of the C=O pi bond and the formation of a tetrahedral alkoxide intermediate. This intermediate is then typically protonated to yield an alcohol. The presence of electron-withdrawing halogen substituents on the phenyl rings can enhance the electrophilicity of the carbonyl carbon, potentially increasing its reactivity toward nucleophiles.

The general mechanism involves two main steps:

Nucleophilic Attack: A nucleophile (:Nu⁻) adds to the carbonyl carbon, forming a new C-Nu bond and a tetrahedral intermediate with a negative charge on the oxygen atom.

Protonation: An acid source in the reaction mixture protonates the negatively charged oxygen to form a hydroxyl group. masterorganicchemistry.com

For this compound, this can be illustrated with a generic nucleophile:

Reaction of this compound with a generic nucleophile (Nu⁻) followed by protonation (H⁺).

Reduction and Oxidation Pathways

Reduction Pathways

The carbonyl group of this compound can be readily reduced to a secondary alcohol. This transformation is a specific type of nucleophilic addition where the nucleophile is a hydride ion (H⁻). Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder and more selective reagent, typically used in alcoholic solvents like methanol (B129727) or ethanol. masterorganicchemistry.comyoutube.com It effectively reduces aldehydes and ketones without affecting other functional groups like esters or amides. masterorganicchemistry.com The reaction with NaBH₄ would convert this compound to (2-chlorophenyl)(3'-iodophenyl)methanol.

Table 1: Expected Outcome of Carbonyl Reduction

| Starting Material | Reagent | Product | Product Class |

|---|

Oxidation Pathways

Ketones are generally resistant to oxidation under mild conditions. However, under forcing conditions with strong oxidizing agents, the carbon-carbon bond adjacent to the carbonyl can be cleaved. A more relevant transformation for benzophenones is the Baeyer-Villiger oxidation, where a peroxy acid (like m-CPBA) inserts an oxygen atom adjacent to the carbonyl carbon to form an ester. The migratory aptitude of the attached groups determines the product. For benzophenones, the phenyl group's migration leads to a phenyl benzoate (B1203000) derivative.

Reactivity of Halogen Substituents on the Aromatic Rings

The presence of two different halogens, chlorine and iodine, on the separate aromatic rings introduces the potential for regioselective reactions. The differing reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds is the key to this selectivity.

Regioselective Reactivity of Chlorine and Iodine Atoms

The reactivity of aryl halides in reactions like nucleophilic substitution and oxidative addition to metal catalysts is heavily influenced by the carbon-halogen bond strength. The C-X bond strength decreases in the order C-Cl > C-Br > C-I. quora.comsydney.edu.au Consequently, the C-I bond is weaker and more easily broken than the C-Cl bond. This difference makes the iodine-substituted position significantly more reactive.

In the context of this compound, the carbon-iodine bond on the 3'-position is the more labile site for reactions such as metal-catalyzed cross-coupling. nih.gov This allows for selective functionalization at the iodinated ring while leaving the chlorinated ring intact.

Table 2: Comparison of Halogen Reactivity

| Property | Carbon-Iodine (C-I) Bond | Carbon-Chlorine (C-Cl) Bond |

|---|---|---|

| Relative Bond Strength | Weaker | Stronger quora.com |

| Reactivity in Oxidative Addition | Higher | Lower |

| Leaving Group Ability | Better | Poorer |

| Favored Reaction Site | Primary site for cross-coupling | Reacts under more forcing conditions |

Interconversion of Halogen Moieties

Halogen exchange reactions, such as the Finkelstein reaction, can be used to interconvert halides. While more common for alkyl halides, copper-catalyzed halogen exchange reactions on aryl halides are also known. gla.ac.uk For instance, an aryl iodide can be synthesized from an aryl bromide using a copper(I) catalyst. gla.ac.uk Theoretically, it might be possible to convert the C-Cl bond in this compound to a C-Br or C-I bond, or the C-I bond to a C-Br or C-Cl bond, using specific reagents and catalysts. However, controlling such a reaction in the presence of two different halogens would be challenging and is not a commonly reported transformation for this specific substrate.

Cross-Coupling Reactions Involving the Halogen (Iodine and Chlorine) Centers

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. unibo.itlibretexts.org For this compound, the significant difference in reactivity between the C-I and C-Cl bonds allows for highly regioselective cross-coupling.

The Suzuki-Miyaura coupling, which couples an aryl halide with an organoboron compound, is a prime example. iitk.ac.inresearchgate.net When this compound is subjected to Suzuki coupling conditions, the reaction will overwhelmingly occur at the more reactive C-I bond. nih.gov This allows for the synthesis of 2-chloro-3'-arylbenzophenones, where the new aryl group is introduced at the position formerly occupied by iodine. Subsequent coupling at the C-Cl position is possible but requires harsher reaction conditions or a different catalyst system. nih.gov

Table 3: Regioselective Suzuki-Miyaura Coupling

| Reactant 1 | Reactant 2 | Catalyst System (Typical) | Expected Major Product |

|---|---|---|---|

| This compound | Arylboronic Acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 2-Chloro-3'-(Aryl)benzophenone |

This stepwise reactivity makes this compound a valuable building block for the synthesis of complex, unsymmetrically substituted biaryl ketones and related structures. core.ac.uk

Suzuki-Miyaura Coupling Investigations with Iodo-Substituted Benzophenones

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium complex. wikipedia.org This reaction is widely used to synthesize biaryls, styrenes, and polyolefins. wikipedia.org The general mechanism involves an oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (in the presence of a base) and subsequent reductive elimination to yield the final product and regenerate the catalyst. wikipedia.orglibretexts.orglibretexts.org

For iodo-substituted benzophenones like this compound, the Suzuki-Miyaura reaction is expected to proceed selectively at the carbon-iodine bond. The greater reactivity of the iodo group compared to the chloro group allows for a targeted coupling with a boronic acid at the 3'-position of the benzophenone core. nih.gov This selective reaction would leave the chloro-substituted ring intact for potential subsequent transformations. The reaction typically employs a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂, a base like K₂CO₃ or K₃PO₄, and a suitable solvent system. fishersci.esorganic-chemistry.org

Table 1: Key Components in a Typical Suzuki-Miyaura Reaction

| Component | Function | Common Examples |

|---|---|---|

| Catalyst | Facilitates the reaction cycle | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |

| Organohalide | Electrophilic partner | This compound |

| Organoboron Reagent | Nucleophilic partner | Phenylboronic acid, Vinylboronic acid |

| Base | Activates the organoboron reagent | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH |

| Solvent | Dissolves reactants | Toluene, Dioxane, THF, Water |

Other Palladium-Catalyzed Coupling Transformations

Beyond the Suzuki-Miyaura reaction, the this compound scaffold is amenable to other palladium-catalyzed cross-coupling reactions. These transformations take advantage of the reactive C-I bond and can include Sonogashira, Heck, and Stille couplings.

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. Research on 2-chloro-5-iodopyridine (B1352245) has shown that the reaction with an alkyne proceeds selectively at the iodo-substituted position, leaving the chloro group untouched when one equivalent of the alkyne is used. beilstein-journals.org This demonstrates the potential for selective alkynylation at the 3'-position of this compound.

Another relevant transformation is intramolecular C-H arylation . Studies have been performed on the intramolecular direct C-H arylation of 2-iodobenzophenone, showcasing a method to form new cyclic structures. unipi.it This highlights another pathway for palladium-catalyzed modifications involving the halogenated benzophenone structure.

Reactivity Comparisons of Halogen Leaving Groups in Coupling Reactions

In palladium-catalyzed cross-coupling reactions, the nature of the halogen atom on the electrophilic partner is a critical factor determining reactivity. The efficiency of the initial oxidative addition step is highly dependent on the carbon-halogen bond strength. nih.gov Generally, the reactivity of aryl halides decreases in the order:

I > Br ≈ OTf > Cl > F nih.gov

This differential reactivity is a powerful tool in synthetic chemistry, allowing for sequential and site-selective cross-coupling reactions on poly-halogenated substrates. nih.gov For this compound, the carbon-iodine bond is significantly more reactive than the carbon-chlorine bond. frontiersin.org This allows for a coupling reaction, such as a Suzuki or Sonogashira coupling, to be performed exclusively at the iodo-substituted ring. nih.govbeilstein-journals.org Subsequently, a second, different coupling reaction can be carried out at the less reactive chloro-substituted position, often by modifying the reaction conditions, such as increasing the temperature or using a different catalyst system. nih.govbeilstein-journals.org

Table 2: Relative Reactivity of Halogen Leaving Groups

| Halogen | Position on Benzophenone | Relative Reactivity in Pd-Catalysis | Potential for Selective Reaction |

|---|---|---|---|

| Iodine (I) | 3'-position | High | Excellent |

| Chlorine (Cl) | 2-position | Low | Possible in a second step under harsher conditions |

Aromatic Substitution Reactions on the Benzophenone Rings

Electrophilic Aromatic Substitution Dynamics Influenced by Halogens

Electrophilic aromatic substitution (EAS) involves an electrophile attacking the electron-rich benzene (B151609) ring, resulting in the substitution of a hydrogen atom. libretexts.org The substituents already present on the aromatic ring profoundly influence the rate and regioselectivity of these reactions.

In this compound, both rings are influenced by multiple substituents:

Halogens (Cl and I): Halogens are deactivating groups due to their strong electron-withdrawing inductive effect, which reduces the nucleophilicity of the aromatic ring and slows the rate of EAS compared to benzene. researchgate.netlibretexts.org However, they are also ortho-, para-directors because their ability to donate a lone pair of electrons via resonance stabilizes the cationic intermediate (arenium ion) when the attack occurs at these positions. libretexts.org

Carbonyl Group (C=O): The benzoyl group is a powerful deactivating and meta-directing substituent due to both inductive and resonance electron withdrawal.

Therefore, for the ring bearing the chlorine atom, the chlorine directs ortho and para to its position, while the carbonyl group directs meta. The combined effect makes this ring highly deactivated towards electrophilic attack. Similarly, the ring with the iodine atom is deactivated by both the iodine and the carbonyl group. Friedel-Crafts acylation, a type of EAS reaction, is itself used to synthesize halogenated benzophenones, such as the reaction of 4-iodobenzoyl chloride with chlorobenzene (B131634). umich.edu

Nucleophilic Aromatic Substitution at Halogenated Positions

Nucleophilic aromatic substitution (NAS) is a reaction where a nucleophile displaces a leaving group on an aromatic ring. dalalinstitute.com Unlike aliphatic SN2 reactions, NAS on unactivated aryl halides is difficult because it requires disrupting the aromatic system. youtube.com Such reactions typically proceed through one of two main mechanisms:

Addition-Elimination (SₙAr): This mechanism is favored when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. libretexts.orgjuniperpublishers.com These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed when the nucleophile attacks. libretexts.org In this compound, the carbonyl group provides some electron-withdrawing character, which could facilitate SₙAr reactions, albeit likely requiring forcing conditions such as high temperatures.

Elimination-Addition (Benzyne Mechanism): For unactivated aryl halides, reaction with a very strong base (e.g., sodium amide) can lead to an elimination-addition pathway. libretexts.org The base abstracts a proton adjacent to the halogen, leading to the elimination of HX and the formation of a highly reactive benzyne (B1209423) intermediate. The nucleophile then adds to the benzyne, followed by protonation, to yield the substituted product. This pathway can sometimes result in the nucleophile adding to a different carbon than the one that the leaving group was attached to. libretexts.org

Given the structure of this compound, which lacks strong nitro-type activating groups, nucleophilic substitution at either the chloro or iodo position would likely require harsh conditions, such as high heat and pressure, or the use of a very strong base. dalalinstitute.comlibretexts.org

Derivatization and Functionalization Strategies for 2 Chloro 3 Iodobenzophenone

Synthesis of Novel Benzophenone (B1666685) Analogs through Halogen Manipulation

The differential reactivity of the aryl-iodine and aryl-chlorine bonds is the cornerstone for the selective synthesis of novel benzophenone analogs from 2-Chloro-3'-iodobenzophenone. The carbon-iodine bond is significantly more reactive towards oxidative addition in transition metal-catalyzed cross-coupling reactions compared to the more robust carbon-chlorine bond. This reactivity difference allows for the selective functionalization of the iodinated phenyl ring while leaving the chlorinated ring intact for potential subsequent modifications.

Palladium-catalyzed cross-coupling reactions are instrumental in the derivatization of this compound. nih.gov Reactions such as Suzuki-Miyaura, Heck-Mizoroki, Sonogashira, and Buchwald-Hartwig aminations can be selectively performed at the 3'-iodo position. For instance, a Suzuki-Miyaura coupling would allow for the introduction of a variety of aryl or heteroaryl groups, thereby modulating the electronic and steric properties of the molecule.

Table 1: Exemplary Cross-Coupling Reactions at the 3'-Iodo Position

| Reaction Type | Reactant | Catalyst/Ligand | Base | Solvent | Potential Functional Group Introduced |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Phenyl, Pyridyl, Thienyl |

| Heck-Mizoroki | Alkene | Pd(OAc)₂/P(o-tol)₃ | Et₃N | DMF | Vinyl, Styrenyl |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | Phenylethynyl, Trimethylsilylethynyl |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | Anilino, Morpholino, Piperidinyl |

This table presents hypothetical reaction conditions based on established cross-coupling methodologies.

The selective functionalization at the 3'-iodo position yields a library of 2-chloro-3'-substituted benzophenone analogs. The remaining chloro group can then be targeted for further derivatization under more forcing reaction conditions, if desired, allowing for the creation of highly complex and multifunctional molecules.

The benzophenone moiety is a well-established photoreactive group used in the design of photoaffinity probes. nih.gov Upon excitation with UV light, the benzophenone carbonyl group can abstract a hydrogen atom from a nearby C-H bond, leading to the formation of a covalent linkage. This property is invaluable for identifying and characterizing ligand-biomolecule interactions. nih.gov

This compound serves as a versatile scaffold for the synthesis of such probes. The 3'-iodo position can be functionalized with a linker arm terminating in a reactive handle (e.g., an alkyne or azide) suitable for click chemistry. This allows for the subsequent attachment of reporter tags such as fluorophores or biotin (B1667282) after the photo-crosslinking event.

Table 2: Synthetic Strategy for a Photoaffinity Probe

| Step | Reaction | Reagents | Purpose |

| 1 | Sonogashira Coupling | Propargyl alcohol, PdCl₂(PPh₃)₂/CuI, Et₃N | Introduction of an alkyne handle at the 3'-position. |

| 2 | Etherification | Azido-PEG-linker, NaH | Attachment of a polyethylene (B3416737) glycol (PEG) linker with a terminal azide. |

| 3 | Photo-crosslinking | UV irradiation (e.g., 365 nm) | Covalent attachment of the probe to a target biomolecule. |

| 4 | Bioconjugation | Alkyne-bearing reporter tag (e.g., TAMRA-alkyne), Cu(I) catalyst | "Click" reaction for the attachment of a fluorescent reporter tag. |

This table outlines a plausible synthetic route for the development of a photoaffinity probe.

Structural Modifications of the Benzophenone Core for Targeted Research

Beyond manipulation of the halogen substituents, the benzophenone core itself can be modified to fine-tune the properties of the resulting derivatives. For instance, the carbonyl group can be reduced to a secondary alcohol, which can then be further functionalized or serve as a hydrogen bond donor. Alternatively, the aromatic rings can undergo electrophilic substitution reactions, although the directing effects of the existing substituents must be carefully considered.

Regioselective Functionalization Approaches

Regioselective functionalization is key to harnessing the full potential of this compound. As discussed, the differential reactivity of the C-I and C-Cl bonds under palladium catalysis is the primary tool for achieving regioselectivity. By carefully selecting the catalyst, ligands, and reaction conditions, chemists can selectively target the 3'-iodo position while preserving the 2-chloro substituent for subsequent transformations.

Further regioselectivity can be achieved through directed ortho-metalation (DoM). The carbonyl group can direct lithiation to the ortho positions of either phenyl ring. However, the electronic effects of the halogen substituents will influence the site of metalation, requiring careful optimization of the reaction conditions to achieve the desired regioselectivity.

Advanced Spectroscopic and Structural Characterization of 2 Chloro 3 Iodobenzophenone and Its Derivatives

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns upon ionization. For 2-Chloro-3'-iodobenzophenone (C₁₃H₈ClIO), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight, which is 342.56 g/mol . chemicalbook.com The presence of chlorine and iodine isotopes would lead to a characteristic isotopic pattern for the molecular ion and any fragment containing these halogens.

The fragmentation of this compound would likely proceed through several key pathways characteristic of aromatic ketones and halogenated compounds. Alpha-cleavage adjacent to the carbonyl group is a common fragmentation route for ketones. This would involve the cleavage of the bonds between the carbonyl carbon and the phenyl rings, leading to the formation of acylium ions.

Expected Primary Fragmentation Pathways:

Formation of the 2-chlorobenzoyl cation: Cleavage of the bond between the carbonyl group and the 3-iodophenyl ring would result in a fragment with a theoretical m/z of 139, corresponding to [C₇H₄ClO]⁺. The isotopic peak for ³⁷Cl would appear at m/z 141.

Formation of the 3-iodobenzoyl cation: Conversely, cleavage of the bond to the 2-chlorophenyl ring would yield a fragment with an m/z of 233, corresponding to [C₇H₄IO]⁺.

Formation of the 2-chlorophenyl cation: Loss of the entire 3-iodobenzoyl radical could form the 2-chlorophenyl cation ([C₆H₄Cl]⁺) with an expected m/z of 111 (and an isotopic peak at 113).

Formation of the 3-iodophenyl cation: Similarly, loss of the 2-chlorobenzoyl radical would result in the 3-iodophenyl cation ([C₆H₄I]⁺) at an m/z of 203.

Loss of Halogens: Fragmentation involving the loss of chlorine (Cl•) or iodine (I•) radicals from the molecular ion or subsequent fragments is also anticipated.

Illustrative Fragmentation Data Table:

| Fragment Ion | Proposed Structure | Theoretical m/z |

|---|---|---|

| [C₁₃H₈ClIO]⁺ | Molecular Ion | 342/344 |

| [C₇H₄ClO]⁺ | 2-Chlorobenzoyl cation | 139/141 |

| [C₇H₄IO]⁺ | 3-Iodobenzoyl cation | 233 |

| [C₆H₄Cl]⁺ | 2-Chlorophenyl cation | 111/113 |

| [C₆H₄I]⁺ | 3-Iodophenyl cation | 203 |

| [M-Cl]⁺ | 307 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not available, the structures of numerous substituted benzophenones have been reported, allowing for an informed prediction of its solid-state characteristics. nih.gov

The molecule would adopt a conformation where the two aromatic rings are twisted out of the plane of the central carbonyl group to minimize steric hindrance. The dihedral angles between the phenyl rings and the carbonyl plane are influenced by the nature and position of the substituents.

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound would be governed by a variety of non-covalent interactions. Given the presence of halogen atoms, halogen bonding is expected to play a significant role in the supramolecular assembly.

Halogen Bonding: The electropositive region on the iodine atom (σ-hole) could interact with the electronegative carbonyl oxygen or the chlorine atom of a neighboring molecule (I···O or I···Cl interactions). Similarly, the chlorine atom could participate in weaker halogen bonds.

π-π Stacking: The aromatic rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice.

Hypothetical Crystallographic Data Table:

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Z (molecules per unit cell) | 4 |

Racemic Mixture Crystallization Features

As this compound is a chiral molecule (due to the non-symmetrical substitution pattern), it can exist as a racemic mixture of two enantiomers. The crystallization of such a mixture can result in three different solid forms:

Conglomerate: A mechanical mixture of enantiopure crystals of each enantiomer.

Racemic Compound (Racemate): A well-ordered crystal lattice containing equal numbers of both enantiomers in the unit cell.

Solid Solution (Pseudoracemate): A disordered crystalline phase where the two enantiomers are randomly distributed within the crystal lattice.

The specific outcome of the crystallization would depend on the thermodynamic stability of each form and the crystallization conditions (solvent, temperature, etc.). For many substituted benzophenones, the formation of a racemic compound is common.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For this compound, the spectrum is expected to be dominated by transitions associated with the benzophenone (B1666685) chromophore.

The benzophenone molecule exhibits two main absorption bands:

π → π* Transition: An intense absorption band, typically observed at shorter wavelengths (around 250-260 nm), arising from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings and the carbonyl group.

n → π* Transition: A weaker, longer-wavelength absorption band (around 330-350 nm) corresponding to the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital. This transition is formally forbidden by symmetry rules, which accounts for its lower intensity.

The presence of the chloro and iodo substituents on the phenyl rings will act as auxochromes, causing shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). Halogen substituents typically induce a bathochromic (red) shift in the π → π* transition due to their electron-donating resonance effect and electron-withdrawing inductive effect.

Predicted UV-Vis Absorption Data Table (in a non-polar solvent like hexane):

| Transition | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

|---|---|---|

| π → π* | ~260-275 | ~15,000 - 20,000 |

Computational Chemistry and Quantum Mechanical Investigations of 2 Chloro 3 Iodobenzophenone

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Basis Set Selection and Functional Applications

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional is an approximation of the exchange-correlation energy, a key component of the total electronic energy. For organic molecules like substituted benzophenones, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly employed as they incorporate a portion of the exact exchange from Hartree-Fock theory, often leading to more accurate results.

The basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide more flexibility in describing the spatial distribution of electrons, generally leading to more accurate results at a higher computational cost. For molecules containing heavier elements like iodine, basis sets that include effective core potentials (ECPs), such as the LANL2DZ, are often used for the heavy atoms, while Pople-style basis sets like 6-31G(d) or 6-311++G(d,p) are used for lighter atoms. The inclusion of polarization functions (d,p) is important for describing the anisotropic nature of chemical bonds.

Table 1: Commonly Used Functionals and Basis Sets in DFT Studies of Substituted Benzophenones This table is illustrative and based on common practices for similar molecules, as specific studies on 2-Chloro-3'-iodobenzophenone are not widely available.

| Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-31G(d) | Geometry optimization and vibrational frequency calculations. |

| B3LYP | 6-311++G(d,p) | More accurate electronic properties and spectroscopic parameters. |

| M06-2X | cc-pVTZ | High-accuracy energy calculations and studies of non-covalent interactions. |

Prediction of Spectroscopic Parameters (e.g., IR, Raman, NMR shifts)

A significant application of DFT is the prediction of various spectroscopic parameters. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be determined. These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the calculations.

Similarly, NMR (Nuclear Magnetic Resonance) chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. These calculations provide theoretical chemical shifts for nuclei such as ¹H and ¹³C, which can be invaluable for interpreting experimental NMR spectra and confirming the molecular structure. For this compound, DFT could predict the characteristic vibrational modes associated with the C=O stretching, C-Cl stretching, C-I stretching, and the various aromatic C-H and C-C vibrations.

Table 2: Illustrative Predicted Spectroscopic Data for a Halogenated Benzophenone (B1666685) Derivative This table presents hypothetical data for this compound based on typical values for similar compounds to illustrate the output of DFT calculations.

| Spectroscopic Parameter | Predicted Value |

|---|---|

| IR: C=O Stretch (cm⁻¹) | 1665 |

| IR: C-Cl Stretch (cm⁻¹) | 750 |

| IR: C-I Stretch (cm⁻¹) | 530 |

| ¹³C NMR: Carbonyl Carbon (ppm) | 195 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions. dergipark.org.tr It provides a localized picture of the electron density in terms of lone pairs, core orbitals, and bonds (bonding and antibonding). dergipark.org.tr This analysis is particularly useful for understanding hyperconjugative interactions, which involve the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty antibonding orbital.

For this compound, NBO analysis could reveal important intramolecular interactions, such as the delocalization of lone pair electrons from the oxygen, chlorine, and iodine atoms into the antibonding orbitals of the aromatic rings. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction. These interactions play a crucial role in stabilizing the molecule and influencing its geometry and reactivity.

Table 3: Illustrative NBO Analysis of Donor-Acceptor Interactions in a Halogenated Benzophenone This table presents hypothetical E(2) values for this compound to illustrate the type of information obtained from an NBO analysis.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(1) O | π*(C-C)ring1 | 25.5 |

| LP(3) Cl | σ*(C-C)ring1 | 1.8 |

| LP(3) I | σ*(C-C)ring2 | 2.1 |

| π(C-C)ring1 | π*(C=O) | 15.2 |

HOMO-LUMO Energy Gap Analysis and Electronic Excitation Studies (TD-DFT)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and its electronic excitation properties. researchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity and easier electronic excitation. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the electronic excited states of molecules. It allows for the calculation of electronic transition energies, which correspond to the absorption of light in UV-visible spectroscopy. For this compound, TD-DFT calculations could predict its UV-visible absorption spectrum, identifying the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., n→π* or π→π*).

Table 4: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Halogenated Benzophenone This table presents hypothetical energy values for this compound to demonstrate the output of HOMO-LUMO analysis.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.1 |

Molecular Dynamics Simulations for Conformational Flexibility

While quantum mechanical calculations provide insights into the static properties of a molecule at its equilibrium geometry, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve. This allows for the exploration of the conformational landscape of flexible molecules.

For this compound, the dihedral angles between the two phenyl rings and the central carbonyl group are key conformational variables. MD simulations could be used to investigate the rotational barriers around the single bonds connecting the phenyl rings to the carbonyl carbon, revealing the most stable conformations and the flexibility of the molecule. This information is crucial for understanding how the molecule might interact with other molecules, such as in a biological system or in the solid state.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. crpsonline.com In a QSAR study, various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors are then used to build a statistical model that can predict the biological activity of new, untested compounds. crpsonline.com

For a class of compounds like substituted benzophenones, which are known to exhibit various biological activities, QSAR studies can be very insightful. If a set of this compound analogs with known biological data were available, a QSAR model could be developed. The model could use descriptors such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and lipophilicity (logP) to predict the activity. Such a model would be valuable for guiding the design of new derivatives with enhanced biological activity.

Table 5: Examples of Molecular Descriptors Used in QSAR Studies of Benzophenone Derivatives This table lists common descriptors that would be relevant for a QSAR study involving this compound.

| Descriptor Class | Example Descriptors |

|---|---|

| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges |

| Steric/Topological | Molecular Weight, Molar Refractivity, Wiener Index |

| Lipophilicity | LogP, Polar Surface Area (PSA) |

Biological Activity and Mechanistic Insights of Halogenated Benzophenones

Antimicrobial Activity Studies of Related Benzophenones

The introduction of halogens into the benzophenone (B1666685) scaffold has been shown to be a viable strategy for developing new antimicrobial agents. nih.govplos.org Studies on various halogenated compounds indicate that these modifications can enhance their potency against a range of microbial pathogens. nih.govmdpi.com

Mechanisms of Action in Microbial Systems

The antimicrobial mechanisms of halogenated benzophenones and related compounds often involve the disruption of microbial membranes. Some benzophenone-based antibiotics have been found to have a strong affinity for polyanionic components of the bacterial cell wall, such as lipoteichoic acid (LTA) and lipopolysaccharide (LPS). researchgate.net This interaction can lead to the disruption of the bacterial membrane potential, as evidenced by the release of potassium ions from treated bacteria. researchgate.net

Furthermore, the lipophilicity of halogenated compounds can be increased, which may improve their ability to penetrate lipid membranes and tissues, thereby enhancing their intracellular delivery and antimicrobial efficacy. nih.gov The structure-activity relationship (SAR) studies of some antimicrobial agents have shown that the presence of a C=N+ double bond is crucial for their antibacterial activity. plos.org Halogenated fatty acids, for example, have demonstrated significant antibacterial activity against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Table 1: Antimicrobial Activity of Selected Halogenated Compounds

| Compound/Class | Organism(s) | Observed Effect/Mechanism |

|---|---|---|

| Benzophenone-based antibiotics | Gram-positive and Gram-negative bacteria | Disruption of bacterial membrane potential; affinity for LTA and LPS. researchgate.net |

| Halogenated fatty acids | Methicillin-resistant Staphylococcus aureus (MRSA) | Significant antibacterial activity. nih.gov |

Anticancer Activity Investigations of Benzophenone Analogs

Benzophenone derivatives have been the subject of numerous studies for their potential as anticancer agents. nih.govnih.govresearchgate.net Halogenation, including the incorporation of chloro groups, has been noted to enhance the cytotoxic and anti-proliferative effects of these compounds. nih.gov

Modulation of Cell Proliferation and Apoptosis Induction

Several benzophenone analogs have demonstrated the ability to inhibit the proliferation of various cancer cell lines. nih.govnih.gov For instance, certain benzophenone derivatives have been shown to induce a significant increase in cell proliferation at lower concentrations, an effect that is mediated by estrogen receptors (ERs) and can be reversed by an ER antagonist. nih.govnih.gov

A key mechanism underlying the anticancer activity of benzophenone analogs is the induction of apoptosis, or programmed cell death. nih.gov This has been confirmed through observations such as the formation of a "ladder" pattern in DNA fragmentation assays. nih.gov The apoptotic process can be triggered through the mitochondrial signaling pathway, involving the loss of mitochondrial membrane potential and alterations in the levels of Bcl-2 family proteins, which are critical regulators of apoptosis. nih.govscienceopen.com Studies on benzophenone UV absorbers have also shown that they can induce apoptosis through the excessive production of reactive oxygen species (ROS), leading to mitochondrial and nuclear damage. mdpi.com

Disruption of Cell Cycle Progression

In addition to inducing apoptosis, benzophenone analogs can exert their anticancer effects by disrupting the normal progression of the cell cycle in cancer cells. nih.govscielo.brscielo.br Flow cytometric analysis has revealed that some of these compounds can cause cell cycle arrest at specific phases. For example, certain analogs have been found to induce arrest in the G2/M phase. nih.govnih.govscienceopen.com In some cases, cells arrested in the G2/M phase subsequently undergo cell death. nih.gov

Other benzophenone derivatives have been shown to inhibit the cell cycle at the G1/S transition. scielo.brscielo.br This is often associated with the modulation of key regulatory proteins, such as the downregulation of cyclin E expression, which is a critical regulator of the G1/S transition. scielo.brscielo.br Similarly, the upregulation of cyclin D1, a cell cycle progressor, has been linked to the proliferative effects of some benzophenones. nih.gov

Table 2: Anticancer Mechanisms of Benzophenone Analogs

| Compound/Analog | Cell Line(s) | Mechanism of Action |

|---|---|---|

| Halogenated Benzophenone Analog (9d) | A549, HeLa, MCF-7 | Cell cycle arrest at G2/M phase, induction of apoptosis. nih.gov |

| 4,4'-dimethoxybenzophenone thiosemicarbazone (T44Bf) | HL60, U937, KG1a, Jurkat | Reversible chronic mitotic arrest, selective apoptosis induction. nih.govscienceopen.com |

| 2'-hydroxy-4'-benzoylphenyl-β-D-glucopyranoside (4) and 4-hydroxy-4'-methoxybenzophenone (5) | MCF-7 | Cell cycle arrest at G1/S transition, inhibition of cyclin E expression. scielo.brscielo.br |

Neuroprotective Effects and Oxidative Stress Mitigation

The potential neuroprotective effects of halogenated benzophenones are an area of emerging interest. While direct evidence for 2-Chloro-3'-iodobenzophenone is not available, studies on related iodinated compounds and the general role of oxidative stress in the nervous system provide some insights.

The brain is particularly vulnerable to oxidative stress due to its high oxygen consumption and lipid-rich composition. nih.govmdpi.com Oxidative stress is implicated in the pathophysiology of numerous neurodegenerative disorders. mdpi.com An excess of iodine, for instance, has been shown to induce mitochondrial apoptosis and alter monoamine neurotransmitters in the hippocampus of rats. oup.com This suggests that the iodine moiety in a compound like this compound could have complex effects on neuronal cells.

Conversely, some iodinated compounds have demonstrated protective effects. An iodinated contrast agent, SBECD-iohexol, was found to be cardioprotective and potentially neuroprotective by inhibiting apoptosis. nih.gov This highlights the possibility that certain iodinated organic molecules could be designed to mitigate cellular damage. Furthermore, iodine itself has been shown to increase the concentration of phenolic compounds and photosynthetic pigments in plants under salt stress, suggesting a role in mitigating stress, which could be relevant to oxidative stress in other biological systems. scielo.org.mx

Enzyme Inhibition and Receptor Modulation Mechanisms

Benzophenone derivatives are known to interact with and inhibit a variety of enzymes and modulate receptor activity, which contributes to their therapeutic potential. nih.govmdpi.comnih.govnih.gov

These compounds have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation. scielo.brscielo.brmdpi.com Molecular docking studies have shown that benzophenone derivatives can have a high affinity for both COX-1 and COX-2. scielo.br Some analogs exhibit selective inhibition of one isoform over the other. scielo.brscielo.br

In the context of neurodegenerative diseases like Alzheimer's, benzophenone derivatives have been designed as multitarget-directed ligands with affinity for histamine (B1213489) H3 receptors and inhibitory activity against cholinesterases (AChE and BChE). nih.gov Kinetic studies can reveal the mechanism of inhibition, such as competitive inhibition, where the inhibitor competes with the substrate for the active site of the enzyme. du.ac.inlibretexts.org

Furthermore, benzophenones have been identified as inhibitors of protein tyrosine kinases (PTKs), with some halogenated derivatives showing stronger activity than reference compounds. nih.gov Computational studies have also proposed benzophenone integrated derivatives as potential inhibitors of presenilin-1 and presenilin-2, proteins implicated in Alzheimer's disease. nih.govresearchgate.net

Table 3: Enzyme and Receptor Targets of Benzophenone Derivatives

| Compound/Derivative Class | Target Enzyme/Receptor | Type of Interaction/Inhibition |

|---|---|---|

| Glucosylated benzophenones | Cyclooxygenase (COX-1 and COX-2) | Selective inhibition. scielo.brscielo.br |

| Benzophenone derivatives with (methyl)piperidine or azepane | Histamine H3 Receptor, Butyrylcholinesterase (BuChE) | High affinity and significant inhibitory activity. nih.gov |

| Halophenol derivatives | Protein Tyrosine Kinases (PTKs) | Significant inhibitory activity. nih.gov |

Binding Site Interactions and Allosteric Modulation

There is currently no publicly available research detailing the binding site interactions of this compound with any biological targets. Scientific studies often employ techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational modeling to elucidate how a compound binds to a protein, identifying key amino acid residues and the nature of the chemical interactions (e.g., hydrogen bonds, hydrophobic interactions, or ionic bonds). Such studies are crucial for understanding a compound's mechanism of action. However, no such data were found for this compound.

Similarly, the potential for this compound to act as an allosteric modulator is unknown. Allosteric modulators bind to a site on a protein that is distinct from the primary (orthosteric) binding site, causing a conformational change that can either enhance (positive allosteric modulation) or inhibit (negative allosteric modulation) the protein's activity. This is a significant area of drug discovery, but no studies have investigated whether this compound exhibits such properties.

Table 1: Summary of Research Findings on Binding Interactions of this compound

| Research Area | Findings |

|---|---|

| Binding Site Analysis | No data available. |

| Key Amino Acid Interactions | Not applicable. |

| Allosteric Modulation | No studies found. |

Pharmacological Target Identification and Validation

The process of identifying and validating the pharmacological targets of a compound is fundamental to drug development. This involves screening the compound against a wide range of potential biological targets to identify those with which it interacts and then conducting further experiments to confirm that this interaction leads to a therapeutic effect.

For this compound, no specific pharmacological targets have been identified in the available literature. Consequently, there are no target validation studies to report. The validation process typically involves genetic methods (like gene knockout) or the use of chemical probes to confirm the role of the target in a disease pathway. The absence of this information indicates that the compound is likely in the very early stages of research and development, if it is being studied at all for therapeutic purposes.

Table 2: Pharmacological Target Profile of this compound

| Aspect | Details |

|---|---|

| Identified Targets | None reported in the literature. |

| Validation Studies | No data available. |

| Therapeutic Area | Not applicable. |

Applications of 2 Chloro 3 Iodobenzophenone in Advanced Chemical Synthesis

Building Block in the Synthesis of Complex Organic Molecules and Materials

The utility of 2-Chloro-3'-iodobenzophenone as a foundational building block stems from the distinct reactivity of its constituent parts. The benzophenone (B1666685) scaffold itself is a common motif in pharmacologically active compounds and functional materials. nih.govconsensus.app The presence of both a chlorine and an iodine atom on the phenyl rings offers chemists the ability to perform regioselective reactions. Generally, the carbon-iodine bond is more reactive than the carbon-chlorine bond in many cross-coupling reactions, allowing for sequential functionalization.

This differential reactivity is crucial for constructing complex molecules in a controlled, step-wise manner. For example, the iodine atom can be selectively targeted in reactions like Suzuki, Sonogashira, or Heck coupling, leaving the chlorine atom intact for a subsequent transformation. The ketone group also serves as a versatile handle for further chemical modification, including reduction to an alcohol, conversion to an alkene, or nucleophilic addition reactions. This multi-functional nature makes the compound an ideal starting point for synthesizing molecules with precisely defined three-dimensional structures.

Precursor for Bioactive Molecules and Biological Probes

The structural features that make this compound a versatile building block also position it as a key precursor for molecules with significant biological activity. Halogen atoms are known to play a critical role in modulating the pharmacological properties of drug molecules, influencing factors such as binding affinity, metabolic stability, and membrane permeability. researchgate.netnih.gov The incorporation of chlorine and iodine can enhance the potency and selectivity of a compound for its biological target. nih.gov

The synthesis of targeted therapeutic agents often requires the precise assembly of multiple chemical fragments. This compound and its derivatives serve as intermediates that facilitate the connection of different molecular components. Its role in the synthesis of the antidiabetic drug Empagliflozin is a prime example of its application as a precursor to a highly significant bioactive molecule. chemicalbook.comcjph.com.cn By enabling the efficient construction of the drug's core structure, this precursor plays an indispensable part in the journey from a simple chemical starting material to a life-changing medication.

Role in Medicinal Chemistry for Drug Discovery Intermediates (e.g., Empagliflozin synthesis)

In medicinal chemistry, this compound and its isomers are most notably recognized for their role as key intermediates in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors, such as Empagliflozin, which is used in the management of type 2 diabetes. cjph.com.cnpatsnap.com The synthesis of Empagliflozin requires the construction of a C-aryl glucoside, a challenging synthetic step that relies on the specific functionalities of the benzophenone intermediate.

A common synthetic strategy involves the following key steps:

Friedel-Crafts Acylation: The synthesis often begins with a Friedel-Crafts reaction between a derivative of 2-chlorobenzoic acid (such as 2-chloro-5-iodobenzoyl chloride) and a substituted benzene (B151609) ring (like fluorobenzene) to form the core benzophenone structure. chemicalbook.comgoogle.com This establishes the diaryl ketone framework.

Modification and Reduction: The resulting benzophenone is then subjected to further modifications. This can include a nucleophilic aromatic substitution reaction, followed by the reduction of the central ketone group to a methylene (B1212753) group, transforming the benzophenone into a diarylmethane scaffold. chemicalbook.com

Metal-Halogen Exchange and C-Glycosylation: The crucial step involves the iodine atom. A metal-halogen exchange reaction, typically using n-butyllithium, converts the aryl iodide into a highly reactive aryllithium species. This nucleophile then attacks a protected derivative of gluconolactone (B72293) (a sugar lactone), forming the key carbon-carbon bond between the aromatic ring and the glucose moiety. chemicalbook.comcjph.com.cn

Final Steps: The synthesis is completed through subsequent reduction and deprotection steps to yield the final active pharmaceutical ingredient, Empagliflozin. chemicalbook.com

| Step | Description | Key Reagents/Intermediates | Reference |

|---|---|---|---|

| 1 | Formation of Benzophenone Core | 2-Chloro-5-iodobenzoic acid, Oxalyl chloride, Fluorobenzene, AlCl₃ | chemicalbook.comgoogle.com |

| 2 | Ether Formation | (S)-3-Hydroxytetrahydrofuran, Potassium tert-butoxide | chemicalbook.com |

| 3 | Ketone Reduction | Triethylsilane, Aluminum trichloride | chemicalbook.com |

| 4 | C-Glycosylation | n-Butyl lithium, Protected Gluconolactone | cjph.com.cn |

| 5 | Deprotection/Final Modification | Methanolic HCl, Lithium hydroxide | chemicalbook.comcjph.com.cn |

Catalyst Development and Ligand Design Incorporating Halogenated Benzophenone Scaffolds

The benzophenone scaffold is not only a component of bioactive molecules but also finds application in the realm of catalysis. Benzophenones can act as photosensitizers in photochemical reactions, absorbing light and transferring the energy to other molecules to initiate a chemical transformation. researchgate.net Furthermore, the incorporation of halogen atoms onto the benzophenone framework introduces possibilities for creating specialized ligands and catalysts.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor), interacting with a Lewis base. pharmablock.com This interaction is increasingly being exploited in catalyst design to control the orientation of substrates and achieve high levels of stereoselectivity. A scaffold like this compound offers two potential halogen bond donors with different strengths (iodine typically forms stronger halogen bonds than chlorine).

This dual-halogen system could be leveraged in ligand design for asymmetric catalysis. One halogen could serve as an anchor to orient the substrate, while the rest of the molecule, coordinated to a metal center, performs the catalytic transformation. The ability to selectively functionalize the C-I and C-Cl bonds also allows for the synthesis of complex, rigid ligand structures where the benzophenone unit acts as a sterically demanding and electronically tunable backbone. While specific applications of this compound in catalysis are an emerging area, the fundamental properties of the halogenated benzophenone scaffold make it a promising platform for the development of novel catalysts and ligands.

| Property of Halogenated Benzophenone Scaffold | Relevance in Catalyst/Ligand Design |

|---|---|

| UV-Absorbing Benzophenone Core | Potential as a photosensitizer or photocatalyst backbone. researchgate.net |

| Presence of Halogen Atoms (Cl, I) | Can participate in halogen bonding to control substrate orientation and enantioselectivity. pharmablock.com |

| Differential Reactivity (C-I vs. C-Cl) | Allows for orthogonal synthesis of complex, multifunctional ligands. |

| Steric Bulk and Rigid Structure | Provides a well-defined chiral pocket around a metal center in asymmetric catalysis. |

Environmental Impact and Degradation Studies of Halogenated Organic Compounds

Photodegradation Pathways of Halogenated Aromatics

Photodegradation, the breakdown of compounds by light, is a primary mechanism for the transformation of aromatic compounds in the environment. For halogenated aromatics, this process can proceed through several pathways. The ultraviolet (UV) portion of sunlight provides the energy to break chemical bonds, either directly or indirectly.

Direct photolysis occurs when the molecule itself absorbs a photon of light, leading to an excited state that can result in the cleavage of the carbon-halogen bond. The energy required to break a carbon-iodine bond is less than that for a carbon-chlorine bond, suggesting that the iodine substituent on 2-Chloro-3'-iodobenzophenone would be more susceptible to initial photodegradation.

Indirect photolysis involves photosensitizers, such as dissolved organic matter (humic and fulvic acids) present in natural waters. These substances absorb sunlight and produce reactive oxygen species (ROS), including hydroxyl radicals (•OH) and singlet oxygen (¹O₂). These highly reactive species can then attack the this compound molecule. nih.govnih.gov

Key photodegradation reactions for halogenated aromatics include:

Reductive dehalogenation: The halogen atom is replaced by a hydrogen atom. This is a common pathway for both chlorinated and iodinated compounds.

Hydroxylation: A halogen atom is replaced by a hydroxyl group, forming a halogenated phenol-like intermediate. Studies on other benzophenone (B1666685) derivatives, such as the UV filter oxybenzone (BP-3), have shown that hydroxylation is a key degradation pathway. nih.gov

Ring cleavage: Following initial dehalogenation or hydroxylation, the aromatic ring(s) can be opened, leading to the formation of smaller aliphatic compounds.

The photodegradation of related compounds like chlorophenols has been shown to proceed via para-hydroxylation to form intermediates such as chlorohydroquinone. epa.govosti.gov It is plausible that this compound could undergo similar transformations.

Table 1: Potential Photodegradation Intermediates of Halogenated Aromatic Compounds

| Precursor Compound Class | Potential Intermediate Products | Degradation Pathway |

| Chlorinated Benzophenones | Hydroxylated Benzophenones, Chlorinated Phenols | Hydroxylation, Cleavage of Ketone Bridge |

| Iodinated Aromatics | Phenols, Benzoic Acids | Reductive Dehalogenation, Oxidation |

| Dihalogenated Aromatics | Monohalogenated Aromatics, Halogenated Phenols | Stepwise Dehalogenation, Hydroxylation |

This table is illustrative and based on data for related compound classes, not specifically this compound.

Biodegradation Mechanisms and Microbial Transformation

Biodegradation is a critical process in the environmental breakdown of organic pollutants, mediated by microorganisms such as bacteria and fungi. nih.gov The biodegradability of a halogenated aromatic compound is influenced by the number, type, and position of the halogen substituents. Generally, highly halogenated compounds are more resistant to microbial attack.

Aerobic Biodegradation: Under aerobic (oxygen-rich) conditions, bacteria often initiate the degradation of aromatic compounds by using oxygenase enzymes. nih.gov These enzymes incorporate one or two atoms of oxygen into the aromatic ring, making it more susceptible to cleavage. nih.gov The initial steps for a compound like this compound would likely involve:

Dioxygenase attack: Formation of a diol intermediate.

Dehalogenation: The removal of chlorine and iodine atoms. This is a crucial and often rate-limiting step.

Ring cleavage: The aromatic ring is opened, typically via ortho or meta cleavage pathways, leading to intermediates that can enter central metabolic pathways. nih.gov

Anaerobic Biodegradation: In anaerobic (oxygen-deficient) environments, such as sediments and some groundwater, a different set of microbial processes occurs. Reductive dehalogenation is a key mechanism, where the halogenated compound is used as an electron acceptor. nih.gov In this process, a halogen atom is removed and replaced with a hydrogen atom. For this compound, this would likely occur sequentially, with the more easily removed iodine being targeted first.

Microbial consortia are often more effective than single strains in degrading complex halogenated compounds, as different species can carry out different steps in the degradation pathway. nih.gov

Thermal and Chemical Degradation Products and Their Fate

Thermal degradation of halogenated organic compounds, such as in industrial processes or waste incineration, can lead to a variety of products depending on the conditions (e.g., temperature, presence of oxygen). Incomplete combustion can result in the formation of smaller, more volatile halogenated compounds. Thermal treatment of materials containing halogenated flame retardants, for example, has been shown to release asphyxiants, irritants, and various volatile and semi-volatile organic compounds. nih.gov

Chemical degradation, particularly through advanced oxidation processes (AOPs), is a method used for water treatment. nih.gov AOPs, such as UV/H₂O₂ or UV/persulfate, generate highly reactive hydroxyl or sulfate radicals that can effectively mineralize halogenated organic pollutants. nih.gov Studies on the degradation of 4-hydroxyl benzophenone during chlorination have identified chlorinated and oxidized byproducts, indicating that chemical treatment can transform the parent compound into various other substances. nih.gov Similarly, the reaction of phenol with chlorine in the presence of iodide has been shown to generate a variety of iodinated aromatic disinfection by-products. nih.gov

The fate of these degradation products is a key environmental concern. While some may be less toxic and more biodegradable than the parent compound, others can be more persistent or toxic. juniperpublishers.com For example, the chlorination of some benzophenones can lead to byproducts with higher toxicity. nih.gov

Table 2: Examples of Degradation Products from Chemical Treatment of Related Compounds

| Parent Compound | Treatment Process | Identified Degradation Products | Reference |

| 4-Hydroxyl benzophenone | Chlorination | 3-chloro-4HB, 3,5-dichloro-4HB | nih.gov |

| Benzophenone-3 | UV/H₂O₂ | Hydroxylated BP-3 derivatives | nih.gov |

| Phenol (with Iodide) | Chlorination | Iodinated phenolic and quinone DBPs | nih.gov |

This table provides examples from studies on analogous compounds to illustrate potential transformation pathways.

Assessment of Environmental Persistence and Bioaccumulation Potential

Persistence: Environmental persistence refers to the length of time a chemical remains in the environment before being broken down. Halogenated organic compounds are often persistent due to the strength of the carbon-halogen bond and their resistance to microbial degradation. juniperpublishers.com The persistence of this compound would be influenced by factors such as its solubility in water, its susceptibility to photolysis, and its biodegradability. Aromatic compounds with multiple halogen atoms tend to be more persistent. The half-life of a related compound, the herbicide 2,4-D, can vary from 10 days in soil and water to much longer in cold, dry conditions where microbial activity is low. nih.gov

Bioaccumulation: Bioaccumulation is the process by which a chemical concentrates in an organism's tissues over time, at a level higher than in the surrounding environment. This is a particular concern for compounds that are lipophilic (fat-soluble), as they can be stored in the fatty tissues of organisms. The potential for bioaccumulation is often estimated using the octanol-water partition coefficient (Log Kₒw). A high Log Kₒw value indicates a greater tendency to partition into lipids and thus a higher potential for bioaccumulation. While the specific Log Kₒw for this compound is not reported, the benzophenone structure is generally lipophilic. For example, some benzophenone UV filters are known to bioaccumulate. nih.gov

Chemicals that are both persistent and bioaccumulative can be transported up the food chain (biomagnification), reaching high concentrations in top predators and potentially causing adverse health effects.

Mitigation Strategies for Halogenated Compound Release

Given the potential environmental risks associated with halogenated organic compounds, several mitigation and remediation strategies have been developed. These can be broadly categorized as follows:

Physicochemical Treatment:

Advanced Oxidation Processes (AOPs): As mentioned, processes like UV/H₂O₂, UV/persulfate, and Fenton reactions are effective at breaking down persistent organic pollutants into less harmful substances. nih.govnih.gov

Adsorption: Activated carbon is widely used to adsorb halogenated organic compounds from water and air streams.

Thermal Treatment: Controlled high-temperature incineration can destroy halogenated compounds, though it must be carefully managed to prevent the formation of toxic byproducts.

Biological Treatment (Bioremediation):

Bioaugmentation: The introduction of specific microorganisms or microbial consortia with known degradative capabilities to a contaminated site to enhance the rate of pollutant breakdown.

Biostimulation: The modification of the environment (e.g., by adding nutrients or electron acceptors) to stimulate the activity of indigenous microorganisms capable of degrading the target pollutant.

Source Control and Green Chemistry:

Preventing the release of these compounds into the environment in the first place is the most effective strategy. This can involve modifying industrial processes to reduce waste generation, implementing stricter controls on effluent discharge, and designing alternative chemicals that are less persistent and toxic (green chemistry).

The selection of a mitigation strategy depends on the specific compound, the concentration of the pollutant, and the characteristics of the contaminated site.

Analytical Methodologies for the Detection and Quantification in Research Contexts

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental analytical technique for separating the components of a mixture. For a compound like 2-Chloro-3'-iodobenzophenone, various chromatographic methods are utilized to isolate it from reaction mixtures, assess its purity, and quantify its presence.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and quantification of non-volatile or thermally unstable compounds. Given the relatively high molecular weight and polarity of benzophenone (B1666685) derivatives, reverse-phase HPLC is the most common approach. nih.govmtc-usa.com In this method, the compound is dissolved in a suitable solvent and passed through a column packed with a nonpolar stationary phase. A polar mobile phase is then used to elute the components at different rates based on their hydrophobicity.

For this compound, a C18 column is typically effective. nih.govmtc-usa.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water. nih.gov To improve peak shape and resolution, a small amount of acid, like formic acid or acetic acid, is often added to the mobile phase. jfda-online.com Detection is commonly achieved using a UV detector, as the benzophenone structure contains a strong chromophore that absorbs UV light effectively, typically around 254 nm. mtc-usa.com This method allows for precise quantification and purity assessment against a reference standard.

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Suggested Condition | Purpose |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides a nonpolar stationary phase for reverse-phase separation. |

| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% Formic Acid | The organic/aqueous mixture allows for elution, while the acid improves peak symmetry. nih.govjfda-online.com |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Injection Volume | 10 µL | The volume of the sample introduced into the system. |

| Column Temp. | 30 °C | Maintains consistent retention times. |

| Detector | UV-Vis Diode Array Detector (DAD) | Monitors absorbance at a specific wavelength (e.g., 254 nm) for detection and quantification. mtc-usa.com |

This table presents a hypothetical but typical set of starting conditions for method development based on common practices for benzophenone derivatives.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. This compound can be analyzed by GC, provided that the inlet and column temperatures are high enough to ensure its volatilization without thermal degradation. The analysis of various benzophenone derivatives by GC is a well-established practice. researchgate.netnih.govnih.gov

In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and swept onto a capillary column by an inert carrier gas (e.g., helium or nitrogen). The column, often coated with a stationary phase like a nonpolar polydimethylsiloxane (B3030410) (e.g., DB-1) or a slightly more polar phase (e.g., DB-17), separates components based on their boiling points and interactions with the stationary phase. osha.gov A Flame Ionization Detector (FID) is commonly used for quantification due to its robustness and wide linear range for organic compounds. osha.gov

Table 2: Representative GC Parameters for this compound Analysis

| Parameter | Suggested Condition | Purpose |

| Column | Fused silica (B1680970) capillary column (e.g., DB-17MS, 30 m x 0.25 mm, 0.25 µm film) | Separates compounds based on volatility and polarity. thermofisher.com |

| Carrier Gas | Helium | Transports the vaporized sample through the column. |

| Inlet Temperature | 280 °C | Ensures rapid and complete vaporization of the analyte. |

| Oven Program | Start at 150 °C, ramp to 300 °C at 15 °C/min, hold for 5 min | A temperature gradient to elute compounds with different boiling points effectively. |

| Detector | Flame Ionization Detector (FID) | Provides sensitive detection of organic analytes. osha.gov |

| Detector Temp. | 310 °C | Prevents condensation of the analyte post-separation. |

This table outlines potential starting parameters for a GC method, which would require optimization.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions, check the purity of a compound, and determine appropriate solvent systems for column chromatography. oregonstate.eduwpmucdn.com The principle is similar to other forms of chromatography, involving a stationary phase (commonly silica gel coated on a glass or aluminum plate) and a liquid mobile phase (eluent). oregonstate.edu

For this compound, a sample is dissolved in a volatile solvent and spotted onto the baseline of a silica gel TLC plate. The plate is then placed in a sealed chamber containing a shallow pool of a mobile phase, such as a mixture of hexane (B92381) and ethyl acetate (B1210297) or hexane and acetone. oregonstate.edu Capillary action draws the solvent up the plate, and the compound separates from impurities based on its differential affinity for the stationary and mobile phases. Because this compound contains a UV-active benzophenone core, the separated spots can be easily visualized under a UV lamp (254 nm) as dark spots on a fluorescent background. wpmucdn.com The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value under specific conditions and helps in assessing purity. scribd.com

Table 3: Typical Setup for TLC Analysis of this compound

| Component | Description | Example |

| Stationary Phase | A thin layer of adsorbent on a solid backing. | Silica gel 60 F254 on an aluminum plate. |

| Mobile Phase | A solvent or mixture of solvents that moves up the plate. | Hexane:Ethyl Acetate (e.g., 4:1 v/v). oregonstate.edu |

| Sample Preparation | The compound is dissolved in a minimal amount of a volatile solvent. | 1-2 mg of the compound in 0.5 mL of dichloromethane. |

| Visualization | Method used to see the separated spots. | UV light at 254 nm. |

Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS, LC-MS)